molecular formula C7H16ClNO B1530504 (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride CAS No. 1269756-03-7

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

Cat. No. B1530504
M. Wt: 165.66 g/mol
InChI Key: KDFIFVOGSYITNL-FYZOBXCZSA-N
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Description

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride, commonly known as oxan-4-yl ethan-1-amine hydrochloride, is a synthetic compound used in many scientific applications. It has a wide range of uses, from biomedical research to industrial production.

Scientific Research Applications

Efficient Synthesis and Practical Resolution

An efficient synthesis and practical resolution of key intermediates like (1R)-(naphthalen-1-yl)ethanamine, a crucial component in the synthesis of cinacalcet hydrochloride, have been developed. This process involves the resolution using R-(−)-mandelic acid as a resolving agent and has been established on an industrial scale, highlighting the chemical's significance in pharmaceutical manufacturing (Mathad et al., 2011).

Novel Synthesis Approaches

Innovative synthesis approaches involving the (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride structure have been explored, such as a novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, which is based on an amidation-coupling-cycloisomerization sequence (Merkul & Müller, 2006).

Analytical and Separation Techniques

Research into the separation of diastereomers and enantiomers by capillary zone electrophoresis has been facilitated by compounds structurally related to (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride. These studies are vital for understanding the biological degradation of certain herbicides in soil and their environmental impacts (Aga et al., 1999).

properties

IUPAC Name

(1R)-1-(oxan-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFIFVOGSYITNL-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

CAS RN

1269756-03-7
Record name 2H-Pyran-4-methanamine, tetrahydro-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269756-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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